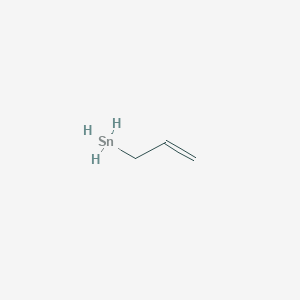

Prop-2-enylstannane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Prop-2-enylstannane is a useful research compound. Its molecular formula is C3H8Sn and its molecular weight is 162.81 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Applications

2.1 Radical Reactions

Prop-2-enylstannane is primarily used as a reactive intermediate in radical allylation reactions. Studies have shown that it can react with various radical precursors to form substituted alkenes efficiently. For example, research indicates that this compound exhibits higher reactivity compared to simple alkenes due to its ability to stabilize radical intermediates .

Table 1: Comparison of Reactivity in Radical Reactions

| Compound | Reactivity (Relative) |

|---|---|

| This compound | High |

| Non-substituted allylstannanes | Moderate |

| Simple alkenes | Low |

2.2 Stille Coupling Reactions

In addition to radical reactions, this compound is utilized in Stille coupling reactions, where it reacts with aryl halides in the presence of palladium catalysts to form biaryl compounds. This application is particularly relevant in synthesizing complex organic molecules for pharmaceuticals and agrochemicals .

Table 2: Stille Coupling Reaction Conditions

| Reaction Component | Condition |

|---|---|

| Aryl Halide | Various (e.g., iodides, bromides) |

| Catalyst | Palladium (Pd) |

| Solvent | Toluene or DMF |

Medicinal Chemistry Applications

3.1 Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in anticancer therapies. The compound has been shown to enhance the efficacy of certain chemotherapeutic agents by improving their delivery and bioavailability. For instance, modifications of this compound have led to compounds that demonstrate significant cytotoxic effects against various cancer cell lines .

Case Study: Anticancer Activity of Modified this compound Derivatives

A study investigated the effects of different substituents on the this compound backbone and their cytotoxicity against breast cancer cells. Compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts.

Conclusion and Future Directions

The applications of this compound span across synthetic organic chemistry and medicinal applications, showcasing its versatility as a reagent and therapeutic agent. Ongoing research aims to explore further modifications of this compound to enhance its reactivity and biological activity.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

Prop-2-enylstannane serves as a key reagent in Stille coupling , forming carbon-carbon bonds with electrophilic partners.

Example Reaction:

Prop 2 enylstannane+Aryl HalidePd PPh3 4Allylated Aromatic Compound+SnBy products

Key Features:

-

Conditions: Mild temperatures (25–80°C), inert atmosphere

-

Selectivity: High regioselectivity for allyl transfer

Transmetallation Reactions

This compound undergoes transmetallation with Lewis acids like SnCl₄, forming reactive intermediates for stereoselective syntheses.

Mechanism:

Prop 2 enylstannane+SnCl4→Allyltin Trichloride Intermediate

This intermediate reacts with aldehydes to yield homoallylic alcohols with 1,5-syn or 1,5-anti stereochemistry, depending on reaction conditions .

Experimental Data:

| Substrate | Product Stereochemistry | Yield (%) | Selectivity (syn:anti) |

|---|---|---|---|

| Benzaldehyde | 1,5-syn | 73 | 73:27 |

| Pent-2-enal | 1,5-anti | 68 | 25:75 |

Source: Degruyter studies on allylstannane-aldehyde reactions

Reactions with Carbonyl Compounds

This compound reacts with aldehydes and ketones under Lewis acid catalysis to form allylated alcohols.

Case Study: Benzaldehyde Reaction

-

Reagents: SnCl₄ (1.2 eq), –78°C, 5 min

-

Mechanistic Pathway: Syn-addition via a six-membered transition state

Radical Reactions

The compound participates in radical chain reactions , often initiated by AIBN or light:

R +Prop 2 enylstannane→R CH2 CH CH2+Sn

These reactions are critical for synthesizing complex alkenes and functionalized hydrocarbons.

Substitution Reactions

This compound undergoes nucleophilic substitutions with electrophiles such as alkyl halides:

Prop 2 enylstannane+R X→R CH2 CH CH2+Sn X

Conditions: Polar solvents (THF, DMF), room temperature

Mechanistic Insights

Propriétés

Formule moléculaire |

C3H8Sn |

|---|---|

Poids moléculaire |

162.81 g/mol |

Nom IUPAC |

prop-2-enylstannane |

InChI |

InChI=1S/C3H5.Sn.3H/c1-3-2;;;;/h3H,1-2H2;;;; |

Clé InChI |

SVCQRWRPXYOMPR-UHFFFAOYSA-N |

SMILES canonique |

C=CC[SnH3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.